Pentafluoro(prop-1-enyl)-lambda6-sulfane

Description

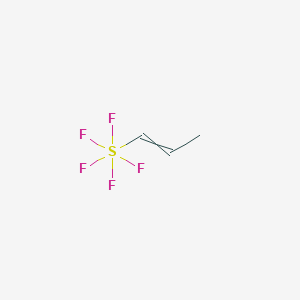

Pentafluoro(prop-1-enyl)-λ⁶-sulfane (C₃H₅F₅S) is a fluorinated organosulfur compound characterized by a sulfur hexacoordinated with five fluorine atoms and a prop-1-enyl group (CH₂=CHCH₂–). The λ⁶-sulfane notation indicates hypervalent sulfur in the +6 oxidation state.

Properties

Molecular Formula |

C3H5F5S |

|---|---|

Molecular Weight |

168.13 g/mol |

IUPAC Name |

pentafluoro(prop-1-enyl)-λ6-sulfane |

InChI |

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3 |

InChI Key |

RWBQOHFPIKCFHS-UHFFFAOYSA-N |

Canonical SMILES |

CC=CS(F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-enyl)-lambda6-sulfane typically involves the introduction of the SF5 group into an aliphatic chain. One common method is the reaction of pentafluorosulfanyl chloride (SF5Cl) with an appropriate alkenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of SF5Cl, which is a highly reactive and potentially hazardous reagent. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-enyl)-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The SF5 group can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the SF5 group to other sulfur-containing functionalities.

Substitution: The SF5 group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while nucleophilic substitution can produce a variety of substituted alkenes .

Scientific Research Applications

Pentafluoro(prop-1-enyl)-lambda6-sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

Biology: The compound’s unique properties make it a useful probe in biological studies, especially in understanding enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

Mechanism of Action

The mechanism by which pentafluoro(prop-1-enyl)-lambda6-sulfane exerts its effects is primarily through its electron-withdrawing SF5 group. This group influences the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The SF5 group can stabilize negative charges, making the compound a useful reagent in nucleophilic substitution reactions. Additionally, the steric bulk of the SF5 group can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

Research Findings and Challenges

- Thermochemical Stability : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals) predict that SF₅-alkene systems exhibit moderate stability, with decomposition pathways involving fluorine loss or alkene polymerization .

- Synthetic Challenges : SF₅ group installation requires harsh conditions (e.g., HF or F₂ gas), limiting scalability. Recent advances in electrophilic SF₅ reagents (e.g., Shibata’s work) offer milder alternatives .

- Biological Activity : SF₅-containing compounds show promise in drug design, but the prop-1-enyl derivative’s toxicity profile remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.